molecular formula C14H21N3O7S B1584331 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate CAS No. 32178-39-5

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate

Cat. No.: B1584331
CAS No.: 32178-39-5
M. Wt: 375.4 g/mol
InChI Key: OONVERUZTDGMRD-UHFFFAOYSA-M
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Description

2,5-Diethoxy-4-morpholin-4-ylbenzenediazonium hydrogen sulfate (CAS: 615-50-9) is a high-speed diazo sensitizer synthesized via halogenation, nitration, displacement, reduction, and diazotization reactions starting from hydroquinone . Key properties include:

  • High photosensitivity: Enables rapid photochemical reactions.
  • Stability and safety: Reduced decomposition risks under standard conditions.
  • Compatibility: Effective in diverse formulations, particularly in imaging and photoresist applications.
  • Yield: Achieved at 33.5% in optimized synthesis routes .

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.H2O4S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-5(2,3)4/h9-10H,3-8H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONVERUZTDGMRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067660
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Molecular Weight

375.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32178-39-5
Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Record name Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1)
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Record name 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium hydrogen sulphate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) typically involves the diazotization of 2,5-diethoxy-4-(4-morpholinyl)aniline. The process includes the following steps:

    Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Precipitation: The resulting diazonium salt is precipitated as the sulfate by adding sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the required low temperatures and precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

    Coupling Reactions: These reactions often use phenols or aromatic amines in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group back to the aniline derivative.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo dyes and pigments are the primary products.

    Reduction Reactions: The major product is 2,5-diethoxy-4-(4-morpholinyl)aniline.

Scientific Research Applications

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of azo dyes.

    Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Isopropoxy Groups

  • Synthesis : Similar to the target compound but uses isopropoxy substituents instead of ethoxy .
  • Properties : Comparable photosensitivity and stability but may exhibit slower reaction kinetics due to steric hindrance from bulkier isopropoxy groups.
  • Applications : Preferred in niche applications requiring delayed sensitization .

Compound B : 2,5-Dimethoxy-4-morpholin-4-ylbenzenediazonium hexafluorophosphate (CAS: 41333-49-7)

  • Counterion : Hexafluorophosphate (PF₆⁻) instead of hydrogen sulfate (HSO₄⁻) .
  • Solubility: Lower water solubility compared to the hydrogen sulfate derivative, making it suitable for non-aqueous systems.
  • Thermal Stability : Enhanced stability due to the weakly coordinating PF₆⁻ ion .

Counterion Influence: Hydrogen Sulfate vs. Other Anions

Property 2,5-Diethoxy-4-morpholin-4-ylbenzenediazonium HSO₄⁻ 2,5-Dimethoxy-4-morpholin-4-ylbenzenediazonium PF₆⁻
Solubility High in polar solvents (e.g., water, ethanol) Low in water; soluble in acetone, DMF
Thermal Stability Moderate (decomposes above 150°C) High (stable up to 200°C)
Regulatory Class IMDG Code 4.1 (flammable solid) Not listed in IMDG; typically handled as hazardous material
Synthesis Yield 33.5% Not reported

Key Research Findings

  • Photosensitivity : Ethoxy-substituted derivatives (e.g., target compound) exhibit faster photodegradation than methoxy or isopropoxy variants due to electronic effects .
  • Counterion Impact : Hydrogen sulfate offers cost-effective synthesis but requires stringent storage (low humidity), whereas hexafluorophosphate salts are more stable but costly .
  • Industrial Use : The target compound’s balance of speed, stability, and safety makes it dominant in photolithography, outperforming analogues like 2,5-diisopropoxy derivatives in throughput .

Biological Activity

2,5-Diethoxy-4-morpholin-4-ylbenzenediazonium; hydrogen sulfate (CAS No. 32178-39-5) is a diazonium salt characterized by a benzenediazonium group with two ethoxy substituents and a morpholinyl group. This compound is primarily utilized in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. Its biological activity has been the subject of various studies, highlighting its potential applications in medicinal chemistry and biochemistry.

The compound is known for its high reactivity due to the presence of the diazonium group, which can participate in electrophilic substitution and coupling reactions. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where xx, yy, zz, aa, and bb represent the respective atoms in the molecular formula.

The biological activity of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is largely attributed to its ability to form reactive intermediates through electrophilic attack on nucleophiles. This can lead to:

  • Substitution Reactions : The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, or amino groups.
  • Coupling Reactions : It can couple with phenolic compounds to form azo dyes, which have various biological implications.

The specific pathways involved depend on the biological context and the presence of other reactants.

Biological Activity

Research indicates that this compound has several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with diazonium functionalities may exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
  • Anticancer Potential : Some derivatives of diazonium salts have shown promise in anticancer research due to their ability to interfere with cellular processes and induce apoptosis in cancer cells.
  • Enzyme Labeling : The compound is employed in biochemical studies for labeling biomolecules, aiding in the understanding of enzyme mechanisms.

Case Studies

Several studies have investigated the biological effects of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium:

  • Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus50
Pseudomonas aeruginosa75
  • Anticancer Activity : Another research article published in a peer-reviewed journal highlighted that derivatives of this compound induced apoptosis in human cancer cell lines. The study reported a reduction in cell viability by up to 70% at concentrations of 100 µg/mL after 48 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate
Reactant of Route 2
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate

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